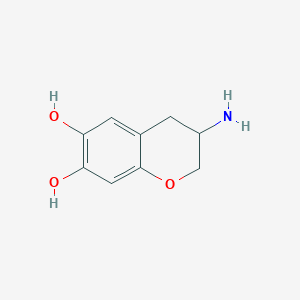
3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol: is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential interactions with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol typically involves palladium-mediated cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial in the construction of complex organic molecules
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to introduce halogen atoms.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzopyrans.
科学的研究の応用
Chemistry: The compound is studied for its potential as a building block in organic synthesis
Biology: In biological research, 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol is investigated for its interactions with enzymes and receptors. It has shown potential as a ligand for serotonin receptors, which are involved in mood regulation .
Medicine: The compound’s potential anxiolytic properties make it a candidate for the development of new therapeutic agents for anxiety and depression .
Industry: In the industrial sector, derivatives of this compound are explored for their use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to anxiolytic effects, making it a potential therapeutic agent for anxiety disorders .
類似化合物との比較
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzopyran ring.
Spirobenzopyran analogues: These compounds have a spirocyclic structure, which imparts different chemical and biological properties.
Uniqueness: 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol is unique due to the presence of both amino and hydroxyl groups, which allow for diverse chemical modifications and interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
90990-80-0 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
3-amino-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h2-3,6,11-12H,1,4,10H2 |
InChIキー |
OVHHRQKKSBBVQF-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=CC(=C(C=C21)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


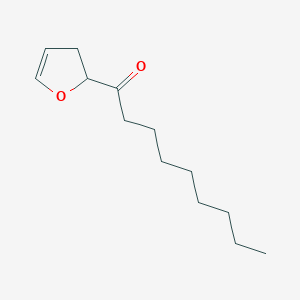
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
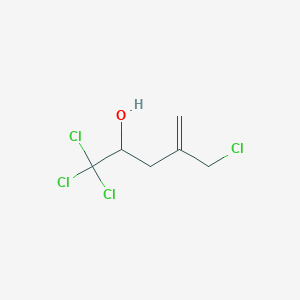
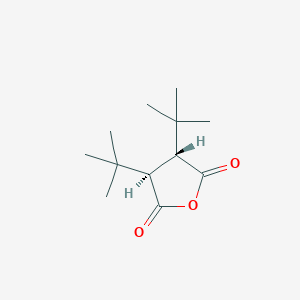

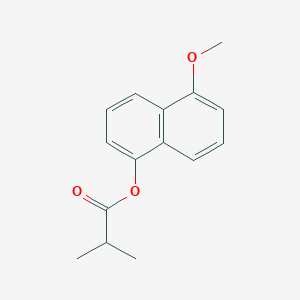
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
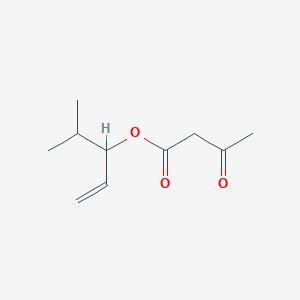
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
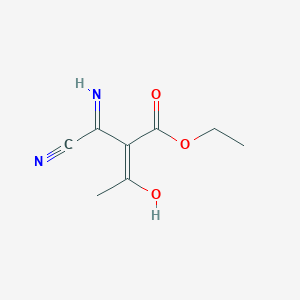

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
